N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide
CAS No.: 1207058-73-8
Cat. No.: VC6522628
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207058-73-8 |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 328.39 |
| IUPAC Name | N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C16H16N4O2S/c1-10-13(23-16(18-10)12-6-4-3-5-7-12)8-14(21)17-9-15-20-19-11(2)22-15/h3-7H,8-9H2,1-2H3,(H,17,21) |
| Standard InChI Key | SBJXLOKVHGYBEB-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCC3=NN=C(O3)C |
Introduction
Structural Elucidation and Molecular Design
Core Structural Components
The molecule comprises two heterocyclic systems: a 5-methyl-1,3,4-oxadiazole ring and a 4-methyl-2-phenyl-1,3-thiazole moiety, linked via an acetamide bridge. The 1,3,4-oxadiazole ring is substituted at the 2-position with a methyl group and a methylene spacer connecting to the acetamide nitrogen. The thiazole ring incorporates a phenyl group at the 2-position and a methyl group at the 4-position, creating a sterically hindered environment that may influence receptor binding .
Oxadiazole Pharmacophore
1,3,4-Oxadiazoles are π-deficient aromatic systems known for their metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions. The methyl substitution at the 5-position enhances lipophilicity, potentially improving blood-brain barrier penetration . Comparative studies show that 5-methyl derivatives exhibit superior pharmacokinetic profiles compared to unsubstituted analogs .
Thiazole Component
The 4-methyl-2-phenylthiazole moiety contributes to the molecule's planar geometry, facilitating intercalation into biological membranes. The phenyl group at the 2-position provides π-stacking capabilities, while the methyl group at the 4-position may reduce oxidative metabolism at this position .
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, analogs provide insight into expected characteristics:
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1H NMR: The methyl groups on both heterocycles would appear as singlets near δ 2.5–2.7 ppm. Aromatic protons from the phenyl group would display multiplet signals between δ 7.2–7.8 ppm .
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13C NMR: The carbonyl carbon of the acetamide bridge typically resonates around δ 170 ppm, while the oxadiazole C-2 appears near δ 165 ppm .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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5-Methyl-1,3,4-oxadiazol-2-ylmethyl amine
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4-Methyl-2-phenyl-1,3-thiazol-5-yl acetic acid
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Acetyl chloride for amide bond formation
Formation of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde
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Hydrazide Formation: React ethyl 2-chloroacetate with methyl hydrazine in ethanol under reflux to yield methyl 2-hydrazinylacetate .
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Cyclization: Treat the hydrazide with carbon disulfide in the presence of sodium ethoxide, followed by acidification to precipitate the 5-methyl-1,3,4-oxadiazole-2-thiol .
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Methylation: Alkylate the thiol group using methyl iodide in acetone with potassium carbonate as base .
Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-yl Acetic Acid
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Hantzsch Thiazole Synthesis: Condense 4-methylacetophenone with thiourea in the presence of iodine to form the thiazole core .
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Side Chain Introduction: Perform Friedel-Crafts acylation using chloroacetyl chloride, followed by hydrolysis to the carboxylic acid .
Final Coupling
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Amide Bond Formation: React the thiazole acetic acid with oxalyl chloride to form the acid chloride, then couple with 5-methyl-1,3,4-oxadiazol-2-ylmethyl amine using triethylamine in dichloromethane .
Physicochemical Properties
Calculated Molecular Parameters
Solubility Profile
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